An In-depth Technical Guide to (S)-2-Hydroxypropanamide: Core Properties and Applications for the Advanced Researcher
An In-depth Technical Guide to (S)-2-Hydroxypropanamide: Core Properties and Applications for the Advanced Researcher
Introduction: Unveiling the Chiral Workhorse
(S)-2-Hydroxypropanamide, also known as (S)-(-)-Lactamide, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its simple yet stereochemically defined structure, featuring a hydroxyl group and an amide functional group on a three-carbon backbone, makes it a versatile and valuable chiral building block. This guide provides an in-depth exploration of the fundamental properties of (S)-2-Hydroxypropanamide, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and critical role in the construction of complex, stereochemically defined molecules.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of (S)-2-Hydroxypropanamide is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂ | [1] |
| Molecular Weight | 89.09 g/mol | [2] |
| CAS Number | 89673-71-2 | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 53-55 °C (lit.) or 73-76 °C (lit.) | [4], [5] |
| Optical Activity | [α]20/D −20.5°, c = 10 in H₂O | [2] |
| Solubility | Soluble in water and alcohol | [6] |
Note on Melting Point Discrepancy: The reported melting point for (S)-2-Hydroxypropanamide varies across different suppliers and literature. This could be attributed to differences in purity or crystalline form. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.
Spectroscopic Characterization: Deciphering the Molecular Signature
Spectroscopic analysis is indispensable for verifying the identity and purity of (S)-2-Hydroxypropanamide. The following sections detail the expected spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For 2-Hydroxypropanamide (racemic mixture), the National Institute of Standards and Technology (NIST) provides a reference gas-phase spectrum.[7] Key characteristic absorption bands for (S)-2-Hydroxypropanamide are expected around the following regions:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ for the primary amide.
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl group.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of (S)-2-Hydroxypropanamide.
¹H NMR Spectrum (Predicted):
-
-CH(OH)- (methine proton): A quartet, due to coupling with the adjacent methyl protons, is expected. Its chemical shift would be influenced by the adjacent hydroxyl and carbonyl groups.
-
-CH₃ (methyl protons): A doublet, due to coupling with the methine proton.
-
-NH₂ (amide protons): Two broad singlets, which may exchange with D₂O.
-
-OH (hydroxyl proton): A broad singlet, which will also exchange with D₂O.
¹³C NMR Spectrum (Predicted):
Based on the structure of propanamide, three distinct signals are expected for (S)-2-Hydroxypropanamide.[8]
-
C=O (carbonyl carbon): The most downfield signal, typically in the range of 170-180 ppm.
-
-CH(OH)- (methine carbon): This carbon, attached to the electronegative oxygen atom, will appear at a downfield chemical shift.
-
-CH₃ (methyl carbon): The most upfield signal.
Synthesis of (S)-2-Hydroxypropanamide: A Practical Approach
The synthesis of enantiomerically pure (S)-2-Hydroxypropanamide is crucial for its application in chiral drug development. A common and efficient method involves the ammonolysis of a chiral ester precursor, such as ethyl (S)-lactate.
Diagram of Synthesis Workflow
Caption: Synthesis of (S)-2-Hydroxypropanamide from Ethyl (S)-Lactate.
Experimental Protocol: Ammonolysis of Ethyl (S)-Lactate
This protocol is based on the general principles of amide synthesis from esters.
Materials:
-
Ethyl (S)-lactate
-
Anhydrous ammonia (gas or solution in a suitable solvent like methanol)
-
A pressure-rated reaction vessel
-
Solvent (e.g., methanol, if using gaseous ammonia)
-
Apparatus for purification (e.g., rotary evaporator, crystallization dishes)
Procedure:
-
Reaction Setup: In a pressure-rated vessel, dissolve ethyl (S)-lactate in a minimal amount of a suitable solvent, such as methanol. Cool the solution in an ice bath.
-
Ammonia Addition: Carefully bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in the same solvent. The reaction is exothermic, so slow addition and cooling are crucial to control the temperature.
-
Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ester.
-
Work-up: Once the reaction is complete, carefully vent any excess ammonia in a well-ventilated fume hood.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-2-Hydroxypropanamide as a white crystalline solid.
Causality in Experimental Choices:
-
Pressure Vessel: The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia, which is a gas at room temperature, to drive the reaction to completion.
-
Cooling during Ammonia Addition: The ammonolysis of esters is an exothermic process. Cooling prevents overheating, which could lead to side reactions and a decrease in yield.
-
Anhydrous Conditions: While not as critical as in other reactions, minimizing water content can help prevent hydrolysis of the ester and the amide product.
Reactivity and Stability: Considerations for Handling and Application
(S)-2-Hydroxypropanamide possesses two primary reactive sites: the hydroxyl group and the amide group.
-
Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as esterification, etherification, and oxidation. These reactions can be used to further functionalize the molecule.
-
Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially at elevated temperatures. It can also be reduced to the corresponding amine.
Stability and Storage:
(S)-2-Hydroxypropanamide is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Applications in Drug Development: A Chiral Building Block of Choice
The true value of (S)-2-Hydroxypropanamide lies in its application as a chiral synthon in the development of pharmaceuticals. The stereospecificity of drug-receptor interactions means that often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.[9]
Diagram of the Role in Chiral Synthesis
Caption: Role of (S)-2-Hydroxypropanamide in chiral drug synthesis.
(S)-2-Hydroxypropanamide serves as a source of a specific stereocenter that can be incorporated into larger, more complex drug molecules. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile starting material. For instance, it is a useful research reagent in the preparation of the antimicrobial natural product lipoxazolidinone A.[4] The development of enantioselective syntheses of α-hydroxy amides is an active area of research, highlighting the importance of this structural motif in medicinal chemistry.[10][11]
Safety and Toxicology
Conclusion
(S)-2-Hydroxypropanamide is a fundamental chiral building block with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its core properties, offering a solid foundation for researchers and scientists to confidently incorporate this important molecule into their synthetic strategies.
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]
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ChiralPedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]
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ResearchGate. (2025, August 6). Enantioselective Synthesis of α-Hydroxy Amides and β-Amino Alcohols from α-Keto Amides | Request PDF. Retrieved from [Link]
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